Delocalized LUMO in 5,5'-Dinitro-2,2'-bipyridine and its Pt(II) Complex vs. Localized LUMO in the 4,4'-Isomer
The nature of the lowest unoccupied molecular orbital (LUMO) fundamentally differs between the 5,5'- and 4,4'-dinitro isomers. DFT calculations and spectroelectrochemical studies reveal that the LUMO of 5,5'-(NO2)2-bipy is delocalized over both nitro-pyridyl rings, whereas the LUMO of 4,4'-(NO2)2-bipy is localized on a single nitro-pyridyl ring [1]. This delocalization persists in the corresponding [Pt(5,5'-(NO2)2-bipy)Cl2] complex, whose LUMO is also delocalized over both rings, while the 4,4'-isomer in its Pt complex also shows a delocalized LUMO, but the 4(4') derivatives allow for the greatest overlap with metal valence orbitals in the LUMO [1].
| Evidence Dimension | LUMO Delocalization |
|---|---|
| Target Compound Data | Delocalized over both nitro-pyridyl rings |
| Comparator Or Baseline | 4,4'-(NO2)2-bipy: LUMO localized on a single nitro-pyridyl ring |
| Quantified Difference | Qualitative difference in orbital delocalization |
| Conditions | DFT calculations and in situ UV/Vis/NIR/EPR spectroelectrochemistry |
Why This Matters
The delocalization of the LUMO directly impacts the reduction potential and the electronic communication between metal centers, which is critical for designing catalysts and materials with specific charge-transfer properties.
- [1] Murray, P. R., Crawford, S., Dawson, A., Delf, A., Findlay, C., Jack, L., ... & Yellowlees, L. J. (2012). On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Dalton Transactions, 41(1), 201-207. View Source
